Welcome to the BenchChem Online Store!
molecular formula C13H17NO2S B1267651 N,N-diallyl-4-methylbenzenesulfonamide CAS No. 50487-72-4

N,N-diallyl-4-methylbenzenesulfonamide

Cat. No. B1267651
M. Wt: 251.35 g/mol
InChI Key: OKXHMBXWZHCSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781586B2

Procedure details

A solution of 257 mg (1.02 mmol) N,N-diallyl 4-methylbenzenesulfonamide (prepared according to S. Varray, R. Lazaro., J. Matinez, F. Lamaty, Organometallics 2003, 22, 2426-2435) and 19 mg (0.03 mmol) [RuCl2(ImH2Mes)((4-chloro-2-trifluoromethyl-8-quinolinyl)methylene)] in 5 ml toluene was stirred at 110° C. To monitor the conversion and selectivity, 0.2-ml samples were taken were after 1 h and 4 h. Each sample was filtered over a silica gel pad, the filtrate was evaporated to dryness and analyzed by GC (column: DB-1701; injector: 260° C.; detector: 260°; oven: 70 to 250° C./5° C. per min; carrier gas: H2 (60 kPa); retention times: 15.5 min N,N-diallyl 4-methylbenzenesulfonamide, 24.5 min 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole, 25.5 min 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole). After 1 h (98% conversion), 96% of the title compound and 2% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole and after 4 h (100% conversion) 92% of the title compound and 8% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole were formed. 1H-NMR of 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole (300 MHz, C6D6): 2.43 (s, 3H); 4.12 (s, 4H); 5.65 (s, 2H); 7.32 (d, J=8.3 Hz, 2H); 7.73 (d, J=8.3 Hz, 2H). 1H-NMR of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole (300 MHz, C6D6): 2.40-2.55 (m, 2H); 2.43 (s, 3H); 3.48 (t, J=8.9 Hz, 2H); 5.10-5.15 (m, 1H); 8.35-8.40 (m, 1H); 7.32 (d, J=8.3 Hz, 2H); 7.67 (d, J=8.3 Hz, 2H).
Quantity
257 mg
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2(ImH2Mes)((4-chloro-2-trifluoromethyl-8-quinolinyl)methylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:15][CH:16]=[CH2:17])[S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6])C=C>C1(C)C=CC=CC=1>[C:11]1([CH3:14])[CH:10]=[CH:9][C:8]([S:5]([N:4]2[CH:1]=[CH:17][CH2:16][CH2:15]2)(=[O:6])=[O:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
257 mg
Type
reactant
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)C)CC=C
Name
RuCl2(ImH2Mes)((4-chloro-2-trifluoromethyl-8-quinolinyl)methylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Each sample was filtered over a silica gel pad
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
analyzed by GC (column: DB-1701; injector: 260° C.; detector: 260°; oven: 70 to 250° C./5° C. per min; carrier gas: H2 (60 kPa); retention times: 15.5 min N,N-diallyl 4-methylbenzenesulfonamide, 24.5 min 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole, 25.5 min 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole)
Duration
25.5 min
WAIT
Type
WAIT
Details
After 1 h (98% conversion), 96% of the title compound and 2% of 1-(toluene-4-sulfonyl)-2,3-dihydro-1H-pyrrole
Duration
1 h
WAIT
Type
WAIT
Details
after 4 h (100% conversion) 92% of the title compound
Duration
4 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.